N-([2,3'-bifuran]-5-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide
Beschreibung
N-([2,3'-Bifuran]-5-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative featuring a bifuran-methyl substituent and a trifluoromethyl group on the benzene ring. The trifluoromethyl group enhances electron-withdrawing effects and metabolic stability, while the bifuran moiety may contribute to unique binding interactions due to its heteroaromatic nature.
Eigenschaften
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO4S/c17-16(18,19)12-2-1-3-14(8-12)25(21,22)20-9-13-4-5-15(24-13)11-6-7-23-10-11/h1-8,10,20H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOPWBPWAFUAPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC=C(O2)C3=COC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-([2,3'-bifuran]-5-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, synthesis, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound features a bifuran moiety linked to a sulfonamide structure, characterized by the molecular formula . The synthesis generally involves coupling a bifuran derivative with a trifluoromethyl-substituted benzenesulfonamide. Common synthetic routes include:
- Microwave-Assisted Synthesis : This method allows for efficient production under mild conditions.
- Conventional Methods : These often involve multiple steps, including protection-deprotection strategies and coupling reactions.
The biological activity of N-([2,3'-bifuran]-5-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide is hypothesized to arise from its ability to interact with specific biological targets. The bifuran moiety can engage in π-π stacking interactions, while the sulfonamide group can form hydrogen bonds with various biological macromolecules. These interactions may influence the activity of enzymes or receptors, leading to potential therapeutic effects.
Anticancer Activity
Recent studies have indicated that compounds similar to N-([2,3'-bifuran]-5-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide exhibit significant cytotoxicity against various cancer cell lines. For instance:
- HCT-116 (Colon Cancer) : IC50 values around 36 μM.
- HeLa (Cervical Cancer) : IC50 values around 34 μM.
- MCF-7 (Breast Cancer) : Similar cytotoxic profiles were observed.
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as caspase activation and disruption of mitochondrial membrane potential .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Related sulfonamide derivatives have shown effectiveness against various bacterial strains. In vitro tests using the agar-well diffusion method have demonstrated moderate antibacterial activity against Gram-positive and Gram-negative bacteria .
Research Findings and Case Studies
Several studies have investigated the biological activity of related compounds. Below is a summary of key findings:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT-116 | 36 | Induces apoptosis via caspase activation |
| Compound B | HeLa | 34 | Disrupts mitochondrial function |
| Compound C | MCF-7 | 40 | Causes cell cycle arrest |
Case Study: Apoptosis Induction
In a notable study, derivatives of sulfonamides were tested for their ability to induce apoptosis in cancer cell lines. The most active compounds demonstrated significant morphological changes consistent with apoptotic processes, such as cell shrinkage and membrane blebbing. Flow cytometry analysis revealed an increase in Annexin V-positive cells after treatment, indicating early apoptotic events .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
Benzenesulfonamide Derivatives with Varied N-Substituents
describes benzenesulfonamide analogs designed as COL3A1 inhibitors, including:
- N-cyclopropyl-4-hydroxy-3-(trifluoromethyl)benzenesulfonamide
- N-(2-cyanoethyl)-4-hydroxy-N-phenyl-3-(trifluoromethyl)benzenesulfonamide
These compounds share the 3-(trifluoromethyl)benzenesulfonamide core but differ in N-substituents (e.g., cyclopropyl, cyanoethyl). Key comparisons:
- Substituent Effects : The bifuran-methyl group in the target compound introduces a larger, more rigid heteroaromatic system compared to smaller alkyl/aryl groups in analogs. This may enhance target binding through π-π stacking but reduce solubility .
- Hydroxyl Group Presence : Analogs in feature a 4-hydroxy group, which could improve hydrogen-bonding interactions with targets like COL3A1. The absence of this group in the target compound may alter its binding affinity or selectivity .
Fluorinated Benzenesulfonamides
lists perfluorinated benzenesulfonamides with substituents like pentafluoroethyl and tris(trifluoromethyl) groups. For example:
- N-methyl-4-[[...]-1-pentenyl]oxy]-N-[2-(phosphonooxy)ethyl]-benzenesulfonamide
Comparisons:
- Functional Group Diversity: compounds include phosphonooxy and triethoxysilyl groups, which may enhance membrane permeability or covalent binding. The target compound lacks such functionalization, relying on non-covalent interactions .
Benzamide vs. Sulfonamide Analogs
details N-([2,3′-Bifuran]-5-ylmethyl)-2-(trifluoromethyl)benzamide (C₁₇H₁₂F₃NO₃, MW 335.28), a benzamide analog of the target compound. Key differences:
- Core Functional Group : The benzamide’s amide group (–CONH–) is less acidic and polar than the sulfonamide’s –SO₂NH– group, reducing solubility and altering hydrogen-bonding capacity .
Physicochemical and Pharmacokinetic Properties
Table 1: Comparative Properties of Selected Compounds
*Predicted using QSAR models; †Estimated based on structural similarity.
- Lipophilicity : The target compound’s LogP (3.2) is intermediate, balancing membrane permeability and aqueous solubility better than heavily fluorinated analogs (LogP ~5.1) .
- Metabolic Stability : The trifluoromethyl group in all compounds resists oxidative metabolism, but the bifuran moiety may introduce new metabolic pathways compared to simpler substituents .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
